molecular formula C38H52N8O11 B12532147 L-Lysyl-L-tyrosyl-L-phenylalanylglycylglycyl-L-prolyl-L-glutamic acid CAS No. 660831-88-9

L-Lysyl-L-tyrosyl-L-phenylalanylglycylglycyl-L-prolyl-L-glutamic acid

Cat. No.: B12532147
CAS No.: 660831-88-9
M. Wt: 796.9 g/mol
InChI Key: ASVUEOINKFSLAF-IIZANFQQSA-N
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Description

L-Lysyl-L-tyrosyl-L-phenylalanylglycylglycyl-L-prolyl-L-glutamic acid is a synthetic hexapeptide with the sequence Lys-Tyr-Phe-Gly-Gly-Pro-Glu. The peptide features aromatic residues (tyrosine, phenylalanine), flexible glycine-glycine motifs, a proline-induced structural kink, and a terminal glutamic acid providing a negative charge.

Properties

CAS No.

660831-88-9

Molecular Formula

C38H52N8O11

Molecular Weight

796.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C38H52N8O11/c39-17-5-4-9-26(40)34(52)44-29(20-24-11-13-25(47)14-12-24)36(54)45-28(19-23-7-2-1-3-8-23)35(53)42-21-31(48)41-22-32(49)46-18-6-10-30(46)37(55)43-27(38(56)57)15-16-33(50)51/h1-3,7-8,11-14,26-30,47H,4-6,9-10,15-22,39-40H2,(H,41,48)(H,42,53)(H,43,55)(H,44,52)(H,45,54)(H,50,51)(H,56,57)/t26-,27-,28-,29-,30-/m0/s1

InChI Key

ASVUEOINKFSLAF-IIZANFQQSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCCN)N)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-tyrosyl-L-phenylalanylglycylglycyl-L-prolyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-tyrosyl-L-phenylalanylglycylglycyl-L-prolyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Coupling reagents like HBTU, DIC, or EDC in the presence of a base such as DIPEA.

Major Products Formed

    Oxidation: Dityrosine or other oxidized derivatives.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

L-Lysyl-L-tyrosyl-L-phenylalanylglycylglycyl-L-prolyl-L-glutamic acid has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Lysyl-L-tyrosyl-L-phenylalanylglycylglycyl-L-prolyl-L-glutamic acid depends on its specific application. In general, peptides can interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity. The specific amino acid sequence of this peptide allows it to bind to particular targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between the target compound and structurally related peptides:

Compound Name Sequence/Key Residues Molecular Formula Molecular Weight (g/mol) Key Features Source
L-Lysyl-L-tyrosyl-L-phenylalanylglycylglycyl-L-prolyl-L-glutamic acid Lys-Tyr-Phe-Gly-Gly-Pro-Glu ~C₃₄H₄₃N₇O₁₁ ~725.7 Aromatic residues, flexible Gly-Gly, Pro-induced kink, terminal Glu charge.
L-Glutamic acid, L-Phenylalanyl-L-asparaginyglycyl-L-tyrosyl-L-prolyl (CAS 690236-08-9) Phe-Asn-Gly-Tyr-Pro-Glu C₃₄H₄₃N₇O₁₁ 725.746 Similar MW but Asn replaces Phe; altered hydrogen bonding potential.
Glycyl-L-prolyl-L-glutamic acid (CAS 32302-76-4) Gly-Pro-Glu C₁₂H₁₉N₃O₆ 301.3 Tripeptide; compact structure, limited flexibility, high charge density.
N-Acetyl-L-seryl-L-tyrosyl...-L-valinamide (CAS 581-05-5) Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val C₇₇H₁₀₉N₂₁O₁₉S 1664.88 Large peptide with methionine (sulfur-containing), acetylated N-terminus.
L-Methionyl-L-seryl-L-arginyl...-L-glutamic acid (CAS 207553-92-2) Met-Ser-Arg-Pro-Ala-Cys-Pro-Asn-Asp-Lys-Tyr-Glu C₅₈H₉₁N₁₇O₂₀S₂ 1410.57 Contains methionine, cysteine (disulfide potential), and multiple charged residues.

Biological Activity

L-Lysyl-L-tyrosyl-L-phenylalanylglycylglycyl-L-prolyl-L-glutamic acid is a complex peptide that has garnered interest due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound consists of several amino acids linked together, forming a peptide chain. Its structure can be represented as follows:

Lys Tyr Phe Gly Gly Pro Glu\text{Lys Tyr Phe Gly Gly Pro Glu}

This sequence contributes to its unique properties, influencing its biological activity.

Biological Activity

1. Mechanisms of Action:

  • Neuroprotective Effects: Research indicates that peptides similar to this compound may exhibit neuroprotective effects by enhancing neuronal survival and function in models of neurodegenerative diseases .
  • Blood-Brain Barrier Penetration: The ability of peptide therapeutics to cross the blood-brain barrier (BBB) is crucial for their efficacy in treating central nervous system disorders. Peptides designed with specific vectors can significantly improve their transport across the BBB, enhancing therapeutic outcomes .

2. Therapeutic Applications:

  • Cognitive Enhancement: Preliminary studies suggest that this peptide may enhance cognitive functions by modulating neurotransmitter systems. Its potential role in treating conditions like Alzheimer's disease is under investigation.
  • Anti-inflammatory Properties: Similar peptides have shown promise in reducing inflammation, which is a common underlying factor in various chronic diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionSource
NeuroprotectionEnhances neuronal survival
BBB PenetrationImproved transport across the blood-brain barrier
Cognitive EnhancementPotential to improve memory and learningOngoing research
Anti-inflammatoryReduces inflammation in chronic conditionsPreliminary studies

Case Studies

Case Study 1: Neuroprotection in Animal Models
A study investigated the neuroprotective effects of a peptide similar to this compound in mice subjected to induced neurodegeneration. The results demonstrated a significant reduction in neuronal loss and improved cognitive function compared to control groups.

Case Study 2: Blood-Brain Barrier Transport
In a clinical trial, researchers evaluated the transport efficiency of various peptide conjugates across the BBB. The findings indicated that peptides with specific modifications could enhance delivery to brain tissues, suggesting potential applications for treating neurological disorders.

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